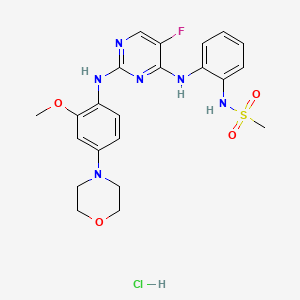

![molecular formula C18H26N6OS B1139224 (2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol CAS No. 1402821-41-3](/img/structure/B1139224.png)

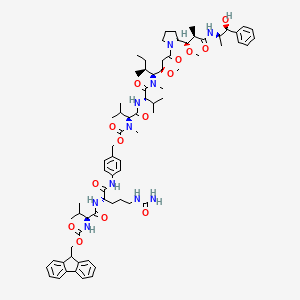

(2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol

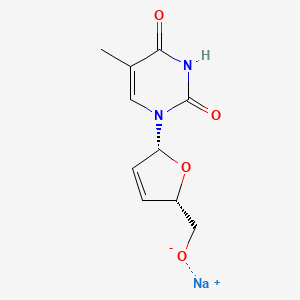

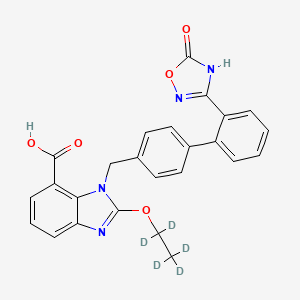

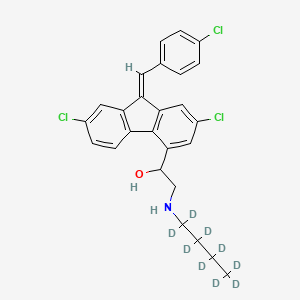

説明

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler building blocks. For compounds like "(2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol", typical synthetic routes might include aminolysis, where an amino group reacts with an ester or amide, potentially involving solvents like butan-1-ol for the reaction medium. A study by Novakov et al. (2017) explored aminolysis reactions in butan-1-ol, shedding light on the influence of steric factors and the solvent's dielectric permittivity on the reaction outcomes (Novakov et al., 2017).

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the behavior and reactivity of a compound. Techniques like X-ray crystallography, NMR spectroscopy, and computational modeling are often employed to elucidate structural details. For instance, the structural characterization of related organic compounds has been achieved through these methods, as demonstrated in the works by Rajalakshmi et al. (2014), where DFT methods were used to analyze molecular geometry and vibrational modes (Rajalakshmi et al., 2014).

Chemical Reactions and Properties

The reactivity of a compound like "this compound" can be influenced by its functional groups and molecular structure. Studies on similar compounds, such as the metal-free synthesis of 2-aminothiophene derivatives by Luo et al. (2015), provide insights into possible reactions and the formation of derivatives through cascading reaction sequences (Luo et al., 2015).

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystal structure, are essential for understanding the compound's behavior under different conditions. These properties are often determined experimentally and can be influenced by the molecular structure.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity with other chemical species, and stability, define the compound's applications and handling. For instance, the study on regioselective synthesis by Yin et al. (2008) explores the formation of 3-methylthio-substituted furans and related derivatives, highlighting the impact of molecular modifications on chemical properties (Yin et al., 2008).

科学的研究の応用

X-ray Structures and Computational Studies of Several Cathinones :

- This study focused on characterizing cathinones, a category of compounds related to (2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol, using techniques like FTIR, UV–Vis, and NMR spectroscopy, and X-ray diffraction. These methods are crucial for understanding the structural and electronic properties of such compounds (Nycz et al., 2011).

Aminolysis of 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one :

- The study reports the successful aminolysis reactions of a related compound under various conditions, highlighting the importance of reaction media and structural factors in chemical reactions involving similar compounds (Novakov et al., 2017).

Activation of Voltage-Gated Na+ Current by GV-58, a Known Activator of CaV Channels :

- GV-58, closely related to the compound , was found to activate voltage-gated Na+ currents in electrically excitable cells. This study contributes to the understanding of how similar compounds can affect ion currents and cellular activities, with potential implications for drug development and neuroscience research (Cho et al., 2022).

Pharmacological Characterization of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a High-Affinity Antagonist Selective for κ-Opioid Receptors :

- A study on a novel κ-opioid receptor antagonist, which shares structural similarities with the compound , demonstrates the potential for compounds of this class in the treatment of depression and addiction disorders (Grimwood et al., 2011).

作用機序

- GV-58 primarily targets N-type and P/Q-type calcium channels. These channels play a critical role in triggering neurotransmitter release at the neuromuscular junction (NMJ) .

- Specifically, GV-58 interacts with these channels, slowing their deactivation. As a result, presynaptic Ca2+ entry increases during neuronal activity .

- At the NMJ, GV-58 prolongs the open state of calcium channels. This effect enhances neurotransmitter release by allowing more Ca2+ influx into the presynaptic terminal .

- Disruption of Ca2+ channel function in LEMS leads to muscle weakness due to reduced neurotransmitter release .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

特性

IUPAC Name |

(2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6OS/c1-4-8-24-11-20-15-16(19-9-14-7-6-12(3)26-14)22-18(23-17(15)24)21-13(5-2)10-25/h6-7,11,13,25H,4-5,8-10H2,1-3H3,(H2,19,21,22,23)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTXJOUVBMUSGY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=C(S3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C=NC2=C(N=C(N=C21)N[C@H](CC)CO)NCC3=CC=C(S3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is (2R)-2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propyl-9H-purin-2-yl)amino]butan-1-ol (GV-58) and what is its mechanism of action?

A1: GV-58 is a novel calcium channel agonist that selectively targets N- and P/Q-type voltage-gated calcium channels, which are crucial for neurotransmitter release at neuromuscular junctions [, ]. GV-58 binds to these channels and slows their deactivation (closing), leading to increased calcium influx into the presynaptic terminal during nerve stimulation []. This enhanced calcium influx then promotes greater neurotransmitter release, strengthening synaptic transmission [].

Q2: What makes GV-58 a promising therapeutic candidate for neuromuscular diseases like Lambert-Eaton Myasthenic Syndrome (LEMS)?

A2: LEMS is characterized by auto-immune attacks on presynaptic P/Q-type calcium channels, leading to impaired neurotransmission and muscle weakness []. GV-58's ability to enhance calcium influx through these channels directly addresses this impairment []. Studies using a passive transfer mouse model of LEMS have demonstrated that GV-58 significantly strengthens weakened neuromuscular synapses []. Furthermore, combining GV-58 with 3,4-diaminopyridine (3,4-DAP), a potassium channel blocker commonly used to treat LEMS, shows a synergistic effect, completely restoring neurotransmitter release at LEMS model neuromuscular junctions []. This suggests a potential for more effective treatment strategies with fewer side effects.

Q3: Has GV-58 shown efficacy in other models of neuromuscular weakness besides LEMS?

A3: Yes, GV-58 has demonstrated positive results in a severe spinal muscular atrophy (SMA) mouse model (SMNΔ7) []. Both bath application and subcutaneous administration of GV-58 significantly improved neuromuscular transmission in these mice []. Notably, the combination of GV-58 and 3,4-DAP yielded a greater improvement in muscle strength compared to either drug alone []. This finding further supports the potential of GV-58 as a therapeutic option for different neuromuscular diseases.

Q4: Does GV-58 impact the aging process at the neuromuscular junction?

A4: Research suggests that GV-58 might hold therapeutic potential for age-related decline in muscle strength (dynapenia) []. A study examining age-related changes at the neuromuscular junction in mice found that older mice (25-30 months) exhibited reduced transmitter release []. Acute application of GV-58 in these aged mice significantly increased neurotransmitter release, suggesting that GV-58 could be beneficial in mitigating age-related neuromuscular decline [].

Q5: Are there any potential advantages of GV-58 over existing treatments for neuromuscular diseases?

A5: While further research is needed, GV-58 demonstrates several promising advantages. Firstly, its selective action on N- and P/Q-type calcium channels suggests a potentially favorable safety profile with fewer off-target effects []. Secondly, its synergistic action with 3,4-DAP highlights the possibility of combination therapies to achieve complete restoration of neuromuscular function []. Finally, its potential efficacy in both LEMS and SMA models, as well as its positive effects in aged mice, points towards a broader therapeutic application in various neuromuscular disorders [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B1139141.png)

![2-(1-{[2-(5-Fluoro-1h-Indol-4-Yl)-4-(Morpholin-4-Yl)pyrido[3,2-D]pyrimidin-6-Yl]methyl}piperidin-4-Yl)propan-2-Ol](/img/structure/B1139148.png)

![[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B1139161.png)